2-Methoxybenzyl methyl sulfide
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Overview
Description
2-Methoxybenzyl methyl sulfide is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium methyl sulfide under anhydrous conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methoxybenzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl methyl sulfide involves its interaction with specific molecular targets. The methoxy group and the sulfide moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, interaction with cellular membranes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.
2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide group.
2-Methoxybenzylamine: Features an amine group in place of the methyl sulfide group.
Uniqueness
2-Methoxybenzyl methyl sulfide is unique due to the presence of both a methoxy group and a methyl sulfide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methoxy-2-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-9-6-4-3-5-8(9)7-11-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQZLJWUJBQLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81077-60-3 |
Source
|
Record name | 2-(METHYLTHIOMETHYL)ANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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